molecular formula C12H10N2O2 B3336768 Malononitrile, (2,3-dimethoxybenzylidene)- CAS No. 36937-95-8

Malononitrile, (2,3-dimethoxybenzylidene)-

Cat. No.: B3336768
CAS No.: 36937-95-8
M. Wt: 214.22 g/mol
InChI Key: QXIGVGQGZAURFQ-UHFFFAOYSA-N
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Description

Malononitrile, (2,3-dimethoxybenzylidene)-, is an organic compound known for its significant applications in various fields, particularly in nonlinear optical (NLO) devices. This compound is characterized by its unique structure, which includes a benzylidene group substituted with two methoxy groups at the 2 and 3 positions, and a malononitrile moiety. The presence of these functional groups contributes to its remarkable properties, making it a valuable material in scientific research and industrial applications .

Mechanism of Action

Target of Action

The primary target of Malononitrile, (2,3-dimethoxybenzylidene)- is tyrosinase , a key enzyme involved in the production of melanin . This compound has been shown to exhibit strong inhibitory activity against tyrosinase .

Mode of Action

Malononitrile, (2,3-dimethoxybenzylidene)- interacts with tyrosinase by forming hydrogen bonds with specific residues (GLY281 and ASN260) within the tyrosinase binding pocket . It also forms hydrophobic interactions with other residues (VAL283, PHE264, and ALA286) in the binding pocket . This interaction inhibits the activity of tyrosinase, thereby reducing melanin production .

Biochemical Pathways

The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- affects the melanogenesis pathway, leading to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .

Pharmacokinetics

Its molecular weight (21422 g/mol) and linear formula (C12H10N2O2) suggest that it may have good bioavailability

Result of Action

The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- leads to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .

Action Environment

The action of Malononitrile, (2,3-dimethoxybenzylidene)- can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by a study showing successful crystal growth at 35 °C . Furthermore, the compound exhibits excellent resistance to laser radiation, with a high threshold up to 1.75 GW/cm² , indicating that it may retain its activity in high-energy environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malononitrile, (2,3-dimethoxybenzylidene)-, typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing an aldehyde with an active methylene compound in the presence of a base. In this case, 2,3-dimethoxybenzaldehyde reacts with malononitrile under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through the same Knoevenagel condensation reaction, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as Ti-Al-Mg hydrotalcite have been found to be effective in enhancing the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (2,3-dimethoxybenzylidene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Malononitrile, (2,3-dimethoxybenzylidene)-, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: Similar structure but without the methoxy substitutions.

    2,4-Dimethoxybenzylidenemalononitrile: Another derivative with different substitution patterns.

Uniqueness

Malononitrile, (2,3-dimethoxybenzylidene)-, stands out due to its specific substitution pattern, which enhances its nonlinear optical properties compared to other similar compounds. The presence of methoxy groups at the 2 and 3 positions significantly influences its electronic properties, making it a more effective material for NLO applications .

Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-10(12(11)16-2)6-9(7-13)8-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIGVGQGZAURFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190427
Record name Malononitrile, (2,3-dimethoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-95-8
Record name Malononitrile, (2,3-dimethoxybenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (2,3-dimethoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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